
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.
Reduction: 5-(Propan-2-yl)-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
科学的研究の応用
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and activity.
類似化合物との比較
5-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the ring.
5-(Propan-2-yl)-1,3-oxazole-4-methanol: The aldehyde group is reduced to an alcohol.
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the aldehyde group allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
5-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)8-4-10-7/h3-5H,1-2H3 |
InChIキー |
SBTRAVANRGUMFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CO1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
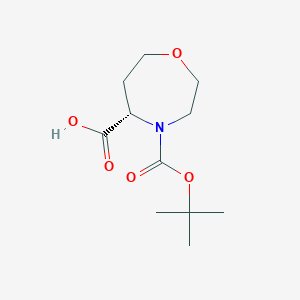
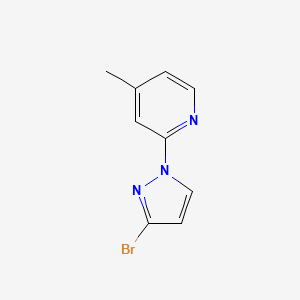
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
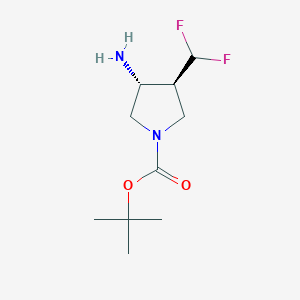
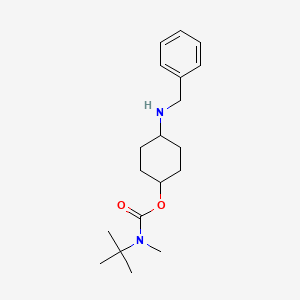
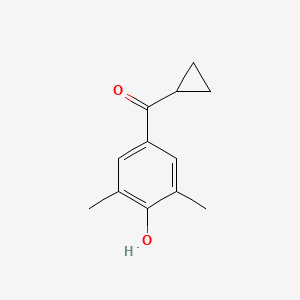
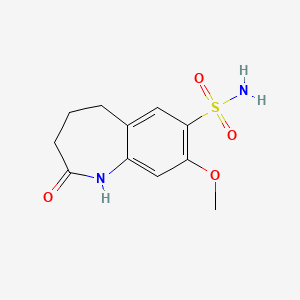


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
